Methyl 2-(aminomethyl)cyclopentane-1-carboxylate
Description
Methyl 2-(aminomethyl)cyclopentane-1-carboxylate is a cyclopentane-derived compound featuring a methyl ester group at the 1-position and an aminomethyl substituent at the 2-position of the cyclopentane ring.
Properties
IUPAC Name |
methyl 2-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIXTPUHJVGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopentanone and Carbonate Ester Reaction: One common method involves the reaction of cyclopentanone with a carbonate ester in the presence of a base catalyst.
Ring Closure of Diesters: Another method involves the ring closure of diesters such as dimethyl adipate using sodium hydride or sodium methoxide as a base.
Industrial Production Methods: Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(aminomethyl)cyclopentane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Pharmaceutical Research
Drug Development : Methyl 2-(aminomethyl)cyclopentane-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a lead compound for drug design targeting neurological disorders .
Case Study - Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. Such interactions suggest potential applications in developing drugs for treating conditions like depression and anxiety .
Biochemical Studies
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor by mimicking substrate structures, which is crucial for understanding enzyme mechanisms .
Protein-Ligand Interactions : this compound's structural properties allow it to engage significantly with proteins, providing insights into enzyme mechanisms and facilitating the development of new therapeutic agents.
Organic Synthesis
Synthetic Applications : The compound is utilized in various organic synthesis reactions, including asymmetric synthesis and Michael addition reactions. Its enantioselective properties make it valuable for producing chiral intermediates in pharmaceuticals .
| Reaction Type | Description | Yield/Selectivity |
|---|---|---|
| Asymmetric Michael Addition | Reaction with nitroalkenes to form chiral products | High enantioselectivity |
| Enantioselective Synthesis | Synthesis of cyclic γ-amino acids | >95% ee |
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amino group attacks electrophilic centers. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride
- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclopentanecarboxylate with toluenesulfonate in ethyl acetate, yielding 78% purity .
- Key Differences: The substitution pattern (1-position amino vs.
Ethyl 2-amino-1-cyclopentene-1-carboxylate
- Structure: An unsaturated cyclopentene ring with an ethyl ester at position 1 and an amino group at position 2.
- Synthesis : Commercial availability (CAS 7149-18-0) suggests use in peptide mimicry or heterocyclic chemistry .
- Key Differences : The unsaturated ring introduces conjugation, increasing reactivity toward electrophilic additions compared to the saturated cyclopentane backbone in the target compound.
Methyl 2-oxocyclopentane-1-carboxylate
- Structure : Features a ketone at position 2 and a methyl ester at position 1.
- Applications : Acts as a precursor for decarboxylative coupling or nucleophilic substitutions due to its electrophilic carbonyl group .
- Key Differences: The absence of an aminomethyl group limits its utility in amine-mediated reactions (e.g., reductive amination).
2-Amino-1-hydroxycyclopentane carboxylic acid
- Structure: Cyclopentane with hydroxyl (position 1) and amino (position 2) groups, analogous to serine/threonine.
- Key Differences: The carboxylate and hydroxyl groups enhance polarity, contrasting with the ester and aminomethyl groups in the target compound.
Yield and Purity Trends
Molecular Properties
Hazard Classification
- Methyl 3-aminocyclopentanecarboxylate: H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation) .
- This compound (inferred): Likely similar hazards due to the reactive amino and ester groups.
Biological Activity
Methyl 2-(aminomethyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopentane ring with an aminomethyl group attached to the second carbon and a carboxylate functional group. Its structural characteristics suggest potential interactions with various biological targets.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. This interaction is significant for developing drugs targeting neurological disorders. The compound's structural similarity to other bioactive compounds suggests it could modulate neurotransmission pathways, potentially offering therapeutic benefits in conditions such as depression or anxiety disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopentane Core : Utilizing cyclopentene derivatives through catalytic hydrogenation or other methods.
- Introduction of the Aminomethyl Group : This can be achieved via reductive amination or nucleophilic substitution reactions.
- Carboxylation : The final step involves introducing the carboxylate group, often through esterification techniques.
These methods allow for the production of the compound with varying degrees of purity and yield, which are crucial for biological testing .
Case Study 1: Neurotransmitter Modulation
A study focusing on cyclopentane-based γ-amino acids evaluated their ability to promote secondary structures in peptides. The findings indicated that these compounds could influence peptide conformation, which is critical for receptor binding and activity modulation . Although not directly analyzing this compound, the implications suggest a potential for similar conformational flexibility and biological activity.
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Research into related compounds has identified several derivatives that effectively inhibit Mycobacterium tuberculosis growth. These studies highlight the importance of structural modifications in enhancing biological activity against resistant strains, suggesting that this compound may also possess similar properties worthy of investigation .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentane core with aminomethyl and carboxylate groups | Potential neurotransmitter modulation; antimicrobial activity |
| Methyl 3-(aminomethyl)cyclopentane-1-carboxylate | Similar structure but different position of aminomethyl group | Neurotransmitter receptor interaction |
| Methyl 2-aminocyclopentanecarboxylate | Variation in position affecting reactivity | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
